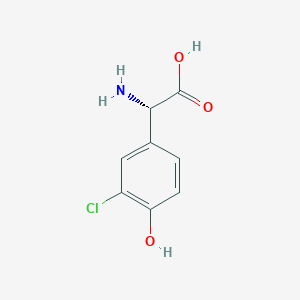

3-Chloro-4-Hydroxyphenylglycine

説明

Structure

3D Structure

特性

分子式 |

C8H8ClNO3 |

|---|---|

分子量 |

201.61 g/mol |

IUPAC名 |

(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8ClNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1 |

InChIキー |

FLZDFFKRJPLFGS-ZETCQYMHSA-N |

異性体SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)O |

正規SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)O |

製品の起源 |

United States |

Occurrence and Natural Product Context

Role as a Key Constituent in Glycolipodepsipeptide Antibiotics

3-Chloro-4-hydroxyphenylglycine is a significant component of certain glycolipodepsipeptide antibiotics, a class of natural products known for their activity against Gram-positive bacteria nih.gov. Its presence is integral to the structure of these complex molecules.

The ramoplanin (B549286) antibiotic complex, produced by the bacterium Actinoplanes sp. ATCC 33076, is a prominent example of a natural product containing this compound mdpi.comnih.gov. Ramoplanin is a mixture of related compounds, with ramoplanin A2 being the most abundant component mdpi.comnih.gov. All ramoplanin congeners feature a macrocyclic peptide core composed of 17 amino acids, many of which are non-proteinogenic mdpi.comrsc.org. Within this structure, the seventeenth amino acid (AA17) is consistently L-3-chloro-4-hydroxyphenylglycine (L-Chp) mdpi.comrsc.orgresearchgate.net.

The integration of this compound is fundamental to the formation of the distinctive macrocyclic structure of ramoplanin. The peptide's linear chain is cyclized via a lactone bond, which is an ester linkage formed between the carboxyl group of the C-terminal this compound residue (Chp17) and the side-chain hydroxyl group of the β-hydroxyasparagine residue at position 2 (β-OH–Asn2) mdpi.comfau.edu. This covalent linkage results in a large, 49-membered ring that defines the core of the ramoplanin molecule fau.edu.

The primary ramoplanin factors—A1, A2, and A3—share an identical depsipeptide skeleton nih.govfau.edu. The monochlorinated this compound residue at position 17 is a constant feature across all these major congeners mdpi.com. The structural variations that differentiate Ramoplanin A1, A2, and A3 are found not in the peptide core, but in the composition of the N-terminal acyl chain attached to the first amino acid mdpi.comrsc.orgfau.edu. These lipid side chains are derived from different fatty acids: octanoic acid for A1, 7-methyl-octanoic acid for A2, and 9-methyl-decanoic acid for A3 mdpi.com. Additional congeners, designated A'1, A'2, and A'3, also share the same peptide core but differ from the 'A' series in their glycosylation pattern, possessing a single d-mannose instead of a disaccharide mdpi.comfau.edu.

Table 1: Ramoplanin Congeners and Their Distinguishing Features

| Congener | N-Terminal Acyl Chain | Peptide Core | Key Amino Acid at Position 17 |

| Ramoplanin A1 | Octanoic acid derivative | Identical 17-amino acid macrocycle | This compound |

| Ramoplanin A2 | 7-methyl-octanoic acid derivative | Identical 17-amino acid macrocycle | This compound |

| Ramoplanin A3 | 9-methyl-decanoic acid derivative | Identical 17-amino acid macrocycle | This compound |

Beyond the ramoplanin family, this compound is also found in other classes of peptide antibiotics. One such example is chlorocardicin, a β-lactam antibiotic isolated from a Streptomyces species rsc.org. Chlorocardicin is structurally related to nocardicin A, with the key difference being the presence of a chlorine atom on the C-terminal phenylglycine moiety. This results in a 3-chloro-4-hydroxy phenylglycine residue in chlorocardicin, in place of the 4-hydroxyphenylglycine residue found in nocardicin A rsc.org.

This compound in Ramoplanin Family Antibiotics

Comparative Analysis with Other Phenylglycine-Type Amino Acids in Bioactive Peptides

Phenylglycine-type amino acids are a diverse group of non-proteinogenic residues that are frequently incorporated into a wide variety of peptide natural products, where they play crucial structural and functional roles rsc.orgnih.gov. Comparing this compound with other members of this family, such as 4-Hydroxyphenylglycine (Hpg) and 3,5-Dichloro-4-hydroxyphenylglycine, highlights the significance of the phenyl ring's substitution pattern in defining the properties of the parent antibiotic.

4-Hydroxyphenylglycine (Hpg): This is one of the most common phenylglycine derivatives found in bioactive peptides rsc.org. It is an essential component of all major types of glycopeptide antibiotics, including vancomycin (B549263) and teicoplanin rsc.orgresearchgate.net. In these molecules, Hpg residues are involved in side-chain cross-links that are critical for establishing the rigid, three-dimensional conformation necessary for their biological activity rsc.orgnih.gov. Ramoplanin itself contains five residues of 4-Hydroxyphenylglycine in addition to its single chlorinated variant rsc.org.

3,5-Dichloro-4-hydroxyphenylglycine: This dichlorinated variant is found in other complex peptide antibiotics, such as the enduracidins researchgate.net. The presence of two chlorine atoms on the phenyl ring represents a further level of halogenation compared to the monochlorinated residue in ramoplanin. Like ramoplanin, enduracidins are cell wall active lipodepsipeptide antibiotics, suggesting a common pharmacophore for this class of molecules nih.govresearchgate.net.

The halogenation pattern on the phenylglycine ring is a key point of structural diversity in these natural products. While ramoplanin features monochlorination and enduracidin features dichlorination, other related antibiotics like nocardicin A contain the non-halogenated 4-hydroxyphenylglycine rsc.org. This variation in halogenation, alongside other structural modifications, contributes to the spectrum of activity and specific properties of each antibiotic.

Table 2: Comparison of Phenylglycine-Type Amino Acids in Antibiotics

| Phenylglycine Derivative | Substitution Pattern | Example Antibiotic(s) | Role/Significance |

| 4-Hydroxyphenylglycine (Hpg) | Single hydroxyl group | Vancomycin, Teicoplanin, Nocardicin A, Ramoplanin | Forms crucial cross-links for molecular conformation rsc.orgnih.gov. |

| This compound | Single hydroxyl group, single chlorine atom | Ramoplanin, Chlorocardicin | Forms macrocyclic lactone bond; contributes to hydrophobic core rsc.orgfau.edu. |

| 3,5-Dichloro-4-hydroxyphenylglycine | Single hydroxyl group, two chlorine atoms | Enduracidin | Component of the peptide core in related lipodepsipeptides researchgate.net. |

Biosynthetic Pathways and Engineering

Enzymatic Basis for the Biosynthesis of 3-Chloro-4-Hydroxyphenylglycine and its Analogs

The formation of 3-Cl-4-Hpg and its structural relatives is a multi-step process involving a cascade of enzymatic activities. This pathway begins with common metabolic precursors and proceeds through several key intermediates, catalyzed by a dedicated set of enzymes.

Precursor Pathways and Intermediates (e.g., 4-Hydroxyphenylpyruvate, 4-Hydroxymandelate)

The biosynthesis of the hydroxyphenylglycine (Hpg) core originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids in bacteria and plants. A key branch point for Hpg synthesis is the conversion of prephenate to 4-hydroxyphenylpyruvate (4-HPP). nih.gov This intermediate serves as a crucial precursor, standing at the crossroads of various metabolic fates.

The committed step in the formation of the Hpg scaffold is the conversion of 4-HPP to (S)-4-hydroxymandelate (4-HMA). researchgate.netnih.gov This reaction is a pivotal transformation that sets the stage for subsequent enzymatic modifications. In some biosynthetic pathways, such as that for the glycopeptide antibiotic vancomycin (B549263), further hydroxylation can occur to produce 3,5-dihydroxyphenylglycine (Dpg) from intermediates derived from acetate. rsc.org The chlorination of the phenyl ring, which ultimately yields 3-Cl-4-Hpg, is thought to happen after the assembly of the peptide backbone. nih.gov

Key Enzymes Involved in Biosynthesis (e.g., Hydroxymandelate Synthase, Hydroxymandelate Oxidase, Transaminases)

Several key enzymes orchestrate the conversion of precursors into the final amino acid. These enzymes exhibit remarkable specificity and efficiency, making them prime targets for bioengineering efforts.

Hydroxymandelate Synthase (HmaS): This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate. researchgate.netwikipedia.orgdrugbank.com HmaS is an α-keto acid-dependent dioxygenase that facilitates both decarboxylation and hydroxylation of its substrate. nih.govdrugbank.com Unlike other related dioxygenases that hydroxylate the aromatic ring, HmaS specifically hydroxylates the benzylic carbon of the substrate. nih.govdrugbank.com

Hydroxymandelate Oxidase (HmO): Following the action of HmaS, hydroxymandelate oxidase catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate. rsc.orgrsc.orgexpasy.org This flavin-dependent oxidase is a critical component of the biosynthetic pathway leading to both (S)-4-hydroxyphenylglycine and (S)-3,5-dihydroxyphenylglycine. rsc.org The enzyme from Amycolatopsis orientalis has been well-characterized and is known to be involved in the biosynthesis of vancomycin group antibiotics. expasy.org

Transaminases (TAs): The final step in the formation of 4-hydroxyphenylglycine is a transamination reaction, where an amino group is transferred to 4-hydroxyphenylglyoxylate. nih.gov This reaction is catalyzed by a specific transaminase, often utilizing L-tyrosine as the amino donor. nih.gov Transaminases are a versatile class of enzymes widely used in biocatalysis for the synthesis of chiral amines from their corresponding ketones with high stereoselectivity. mbl.or.krmdpi.com

| Enzyme | Substrate | Product | Function in Pathway |

| Hydroxymandelate Synthase (HmaS) | 4-Hydroxyphenylpyruvate | (S)-4-Hydroxymandelate | Catalyzes the initial committed step in Hpg biosynthesis. researchgate.netwikipedia.orgdrugbank.com |

| Hydroxymandelate Oxidase (HmO) | (S)-4-Hydroxymandelate | 4-Hydroxyphenylglyoxylate | Oxidizes the intermediate to prepare for amination. rsc.orgrsc.orgexpasy.org |

| Transaminase (TA) | 4-Hydroxyphenylglyoxylate | (S)-4-Hydroxyphenylglycine | Catalyzes the final amination step to form the amino acid. nih.gov |

Role of Nonribosomal Peptide Synthetases (NRPS) in Integration

The incorporation of 3-Cl-4-Hpg and other non-proteinogenic amino acids into the final glycopeptide antibiotic structure is mediated by large, modular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). researchgate.netrsc.org These enzymatic assembly lines are responsible for the sequential condensation of amino acid building blocks to form a specific peptide chain. biorxiv.org

NRPSs are organized into modules, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid. biorxiv.orgbiorxiv.org The modular nature of NRPSs has made them a focal point for genetic engineering, as the substitution or modification of these modules can lead to the production of novel peptide derivatives. biorxiv.orgresearchgate.net The NRPS machinery selects the specific amino acid, including 3-Cl-4-Hpg, and integrates it into the growing peptide backbone of the antibiotic. researchgate.netresearchgate.net

Biotechnological and Genetic Engineering Approaches for this compound-Containing Natural Products

The growing understanding of the biosynthetic pathways for 3-Cl-4-Hpg-containing natural products has paved the way for innovative biotechnological and genetic engineering strategies. These approaches aim to enhance the production of existing antibiotics and to generate novel derivatives with improved properties.

Strain Engineering and Fermentation Optimization

Significant improvements in the yield of glycopeptide antibiotics can be achieved through the optimization of fermentation conditions and the engineering of producer strains. uni-tuebingen.de Key factors that influence production include pH, temperature, aeration, and the composition of the culture medium, including carbon and nitrogen sources. researchgate.netnih.gov For instance, in the production of vancomycin by Amycolatopsis orientalis, controlling the pH at 7.0-7.6 and the temperature at 29°C, along with optimizing agitation and aeration, has been shown to enhance yields. researchgate.netnih.gov

Strain engineering efforts often focus on increasing the supply of precursors to the biosynthetic pathway. uni-tuebingen.de Overexpression of genes involved in the shikimate pathway, for example, can lead to increased production of glycopeptides. uni-tuebingen.de Furthermore, scaling up production from laboratory to industrial scales requires careful consideration of parameters like impeller tip velocity to ensure consistent yields. nih.gov

| Fermentation Parameter | Optimal Range/Condition | Impact on Production |

| pH | 7.0 - 7.6 | Key factor affecting vancomycin production. nih.govnih.gov |

| Temperature | 29°C | Crucial for optimal enzyme activity and cell growth. nih.gov |

| Aeration | Controlled dissolved oxygen tension (20-30%) | Affects cellular metabolism and antibiotic synthesis. nih.gov |

| Carbon Source | e.g., Crude glycerol | Can enhance vancomycin yield compared to refined glycerol. researchgate.net |

| Nitrogen Source | e.g., Soybean flour | Higher concentrations can improve vancomycin production. researchgate.net |

CRISPR-Cas9 Gene Editing for Biosynthetic Pathway Modification

The advent of CRISPR-Cas9 gene editing technology has revolutionized the ability to precisely modify the biosynthetic gene clusters of microorganisms. researchgate.netnih.gov This powerful tool allows for the targeted deletion, insertion, or replacement of genes within the large and complex NRPS and other biosynthetic pathways. nih.govfrontiersin.org

CRISPR-Cas9 has been successfully employed to engineer NRPSs, facilitating the creation of hybrid enzymes that can incorporate novel amino acids or alter the peptide backbone, leading to the generation of new antibiotic derivatives. nih.govacs.org This technology enables the editing of large biosynthetic gene clusters, some exceeding 100 kb in size, with high efficiency. researchgate.netnih.govfrontiersin.org By targeting specific genes within the 3-Cl-4-Hpg biosynthetic pathway or the NRPS assembly line, researchers can create producer strains with enhanced yields or that synthesize novel glycopeptides with potentially improved therapeutic properties. frontiersin.orgacs.orgnih.gov

Engineered Production of Derivatives and Analogues

The engineered production of derivatives and analogues of this compound often leverages the biosynthetic pathways of structurally related amino acids, particularly L-tyrosine and its derivatives. nih.govsci-hub.sefrontiersin.org By utilizing and modifying enzymes from these pathways, researchers can create novel biocatalytic systems for generating valuable non-proteinogenic amino acids. These efforts typically focus on two main strategies: the engineering of individual enzymes to alter their substrate specificity or the construction of multi-enzyme cascades to perform complex transformations in a single pot. sci-hub.seresearchgate.net

Key to these engineering efforts is the inherent promiscuity of certain enzymes involved in the biosynthesis of phenylglycines. For instance, the L-4-hydroxyphenylglycine transaminase (HpgT), crucial in the biosynthesis of complestatin, can accept various amino donors and utilize both L-4-hydroxyphenylglycine and L-3,5-dichloro-4-hydroxyphenylglycine as substrates. rsc.org This natural flexibility provides a foundation for developing biocatalysts for chlorinated and other halogenated derivatives.

Enzyme Engineering for Novel Analogues

Protein engineering has been successfully applied to create enzymes with new functionalities for producing amino acid analogues. A notable example involves the enzyme 4-dimethylallyltryptophan synthase (FgaPT2), which naturally catalyzes the prenylation of L-tryptophan. sci-hub.se Through targeted mutation, its substrate specificity was altered.

Researchers engineered the enzyme to preferentially act on L-tyrosine, leading to the synthesis of a novel derivative. This demonstrates the potential of modifying existing enzymes to produce new chemical structures that are not readily accessible through traditional synthesis. sci-hub.se

| Enzyme (Variant) | Original Substrate | New Substrate | Product | Key Finding | Source |

|---|---|---|---|---|---|

| 4-dimethylallyltryptophan synthase (FgaPT2K174F) | L-Tryptophan | L-Tyrosine | 3-dimethylallyl-L-tyrosine | Protein engineering altered the enzyme's substrate specificity, achieving a 50% conversion to the new derivative. | sci-hub.se |

Multi-Enzyme Cascade Systems

A more complex approach involves the design of one-pot, multi-enzyme cascades that combine several catalytic steps to produce L-tyrosine derivatives from simple, inexpensive starting materials. researchgate.net One such system employed an engineered monooxygenase (P450 BM3) to first hydroxylate monosubstituted benzenes into their corresponding phenols. Subsequently, a tyrosine phenol (B47542) lyase (TPL) uses the phenol intermediate, along with pyruvate (B1213749) and ammonia, to synthesize the final L-tyrosine derivative through a C-C bond formation and asymmetric amination. researchgate.net

This biocatalytic cascade has been used to produce various L-tyrosine surrogates and has even been successfully applied to crude aromatic gasoline blends. This highlights the robustness and industrial potential of such engineered pathways for creating valuable amino acid derivatives. researchgate.net

| Enzymes | Starting Materials | Intermediate | Final Product | Reported Yield | Source |

|---|---|---|---|---|---|

| Monooxygenase P450 BM3 (engineered), Tyrosine Phenol Lyase (TPL) | Toluene, Pyruvate, NH₃ | 3-methylphenol (m-cresol) | 3-methyl-L-tyrosine | 2 g L⁻¹ | researchgate.net |

| Monooxygenase P450 BM3 (engineered), Tyrosine Phenol Lyase (TPL) | Substituted benzenes, Pyruvate, NH₃ | Phenols | L-DOPA surrogates | Up to 5.2 g L⁻¹ | researchgate.net |

The foundational knowledge for these engineering strategies comes from studying the natural biosynthetic gene clusters of antibiotics that contain these unusual amino acids. For example, the sequencing of the chloroeremomycin (B1668801) gene cluster from Amycolatopsis orientalis was instrumental in identifying the four-enzyme pathway that produces L-4-hydroxyphenylglycine from the metabolite prephenate. rsc.orgnih.gov The characterization of the enzymes involved—p-hydroxymandelate synthase, p-hydroxymandelate oxidase, and L-p-hydroxyphenylglycine transaminase—provides the molecular tools necessary for engineering novel production pathways. nih.gov

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 3-Chloro-4-Hydroxyphenylglycine and its Stereoisomers

The chemical synthesis of this compound and its individual stereoisomers is not extensively detailed in publicly available literature, suggesting that its preparation may be approached through multi-step sequences involving the construction of the substituted phenyl ring followed by the introduction of the glycine (B1666218) moiety, or via the modification of a pre-existing phenylglycine scaffold.

A plausible synthetic route could commence with a commercially available starting material such as 4-hydroxyphenylacetic acid or its derivatives. The regioselective chlorination of the aromatic ring would be a critical step. For instance, a process analogous to the synthesis of 3-chloro-4-hydroxyacetanilide could be employed, where N-acetyl-p-aminophenol (APAP) is treated with sulfuryl chloride in a suitable solvent like liquid sulfur dioxide. google.com This suggests that direct chlorination of a protected 4-hydroxyphenylglycine derivative could be a viable strategy.

Alternatively, the synthesis could begin with a more functionalized precursor like 3-chloro-4-hydroxybenzaldehyde. The Strecker amino acid synthesis, a well-established method for producing α-amino acids, could then be applied. This would involve the reaction of the aldehyde with an amine source (like ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile, which can then be hydrolyzed to yield the desired racemic this compound.

The separation of the resulting racemic mixture into its constituent enantiomers (D- and L-isomers) would be the subsequent crucial step. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent. For the related compound 4-hydroxyphenylglycine, methods involving the use of sulfonic acids and subsequent fractional crystallization of the diastereomeric salts have been described. scispace.com Enzymatic resolution, where an enzyme selectively acts on one enantiomer, presents another powerful strategy for obtaining optically pure stereoisomers.

Derivatization and Analog Synthesis Strategies

The structural modification of this compound is key to exploring its potential applications and understanding its structure-activity relationships. These modifications can be targeted at either the aromatic ring or the amino acid side chain.

Regioselective Modifications

Regioselective modifications of the this compound scaffold allow for the precise installation of additional functional groups on the aromatic ring. The existing chloro and hydroxyl substituents direct incoming electrophiles to specific positions. For example, in electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these two substituents will govern the position of further substitution.

The synthesis of derivatives often involves the protection of the amino and carboxyl groups of the glycine moiety to prevent unwanted side reactions. The design and synthesis of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives have demonstrated that modifications at the amine and carboxyl functionalities, as well as on the aromatic ring, can be achieved to produce analogues with specific biological activities. nih.govnih.gov These strategies can be extrapolated to this compound. For instance, the phenolic hydroxyl group can be alkylated or acylated to introduce a variety of substituents.

Reactions Leading to Aromatic Ring Transformations (e.g., Nitration, Halogenation)

Further functionalization of the aromatic ring of this compound can be accomplished through electrophilic aromatic substitution reactions such as nitration and halogenation.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved by treating the protected amino acid with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents. Given the directing effects of the chloro and hydroxyl groups, nitration would be expected to occur at the positions ortho or para to the hydroxyl group and ortho to the chloro group. The synthesis of compounds like 3-chloro-4-(4′-chlorophenoxy)nitrobenzene from 3,4-dichloronitrobenzene (B32671) demonstrates the feasibility of regioselective nitration on a similarly substituted phenyl ring. nih.gov

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring using appropriate halogenating agents (e.g., Br₂, Cl₂, I₂) in the presence of a Lewis acid catalyst. The regioselectivity of this reaction would also be governed by the directing effects of the existing chloro and hydroxyl groups.

Considerations for Stereochemical Control in Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling and maintaining the chiral purity of this compound during its synthesis and derivatization is of paramount importance.

Racemization Phenomena in Coupling Reactions (e.g., Suzuki Couplings)

Suzuki couplings are powerful reactions for forming carbon-carbon bonds, often used to create biaryl structures. However, α-amino acids, particularly phenylglycine derivatives, are susceptible to racemization under typical Suzuki coupling conditions. acs.org This loss of optical purity is a significant drawback. Studies have shown that the base used in the reaction plays a critical role in the extent of racemization. For instance, using sodium carbonate as a base can lead to substantial racemization of 4-hydroxyphenylglycine derivatives. acs.org

The mechanism of racemization is believed to involve the deprotonation of the α-carbon of the amino acid, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical information.

Methods for Chiral Purity Maintenance

Several strategies can be employed to minimize or prevent racemization and maintain the chiral integrity of this compound during synthesis.

Use of Milder Bases in Coupling Reactions: Research has demonstrated that replacing strong bases like sodium carbonate with milder alternatives such as sodium succinate (B1194679) can significantly reduce the extent of racemization in Suzuki couplings of hydroxyphenylglycine derivatives, albeit sometimes with a slight decrease in chemical yield. acs.org

Ligand Selection in Catalysis: The choice of ligand in palladium-catalyzed cross-coupling reactions can also influence racemization. The use of specific phosphine (B1218219) ligands, such as SPhos, in combination with a palladium source like Pd(OAc)₂, has been shown to suppress racemization in Suzuki couplings of α-amino acid derivatives. researchgate.net

Use of Chiral Auxiliaries: A common and effective strategy for asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids, (R)-phenylglycine amide has been used as a chiral auxiliary in asymmetric Strecker reactions, leading to the formation of diastereomerically pure α-amino nitriles. acs.org This auxiliary can then be cleaved to yield the desired enantiomerically pure amino acid. Other chiral auxiliaries, such as pseudoephedrine and oxazolidinones, are also widely used in asymmetric synthesis to control stereochemistry. wikipedia.org

Backbone Protection: In peptide synthesis, where racemization of amino acid residues is a persistent issue, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the formation of oxazolone (B7731731) intermediates that are prone to racemization. peptide.com While not directly a synthetic method for the initial molecule, this principle of protecting the amide nitrogen can be relevant when incorporating this compound into larger molecules.

By carefully selecting reaction conditions, catalysts, and protective group strategies, the synthesis and derivatization of this compound can be achieved while maintaining its critical stereochemical integrity.

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and connectivity of 3-Chloro-4-Hydroxyphenylglycine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. While comprehensive experimental NMR data for isolated this compound is not extensively published, predicted spectra and data from analogous compounds offer significant insights.

1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is used to identify the chemical environments of individual atoms. For a related compound, 3-chloro-4-hydroxyphenylacetic acid, ¹H NMR spectra in different solvents like CDCl₃ and DMSO-d₆ have been recorded. chemicalbook.com In DMSO-d₆, the proton signals for the aromatic ring appear at chemical shifts (δ) of approximately 7.23, 7.02, and 6.92 ppm, while the methylene (B1212753) (-CH₂) protons are observed around 3.47 ppm. chemicalbook.com The phenolic hydroxyl and carboxylic acid protons are also visible, typically as broad signals. chemicalbook.com Predicted ¹H NMR data for a different but related structure also shows distinct signals for the aromatic protons. np-mrd.org

¹³C NMR data for 3-chloro-4-hydroxyphenylacetic acid reveals the carbon skeleton of the molecule. chemicalbook.comnih.gov This data is crucial for confirming the substitution pattern of the phenyl ring and identifying the carbonyl carbon of the acid group. chemicalbook.comnih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts for 3-chloro-4-hydroxyphenylacetic acid in DMSO-d₆ Note: Data is for a related compound.

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.228 |

| Aromatic CH | 7.017 |

| Aromatic CH | 6.917 |

| Methylene CH₂ | 3.469 |

| Phenolic OH | ~10.0 |

| Carboxylic OH | ~11.0 |

| Data sourced from ChemicalBook for 3-chloro-4-hydroxyphenylacetic acid. chemicalbook.com |

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete structure of this compound. COSY experiments would establish proton-proton couplings, connecting adjacent protons on the phenyl ring and the α-carbon. HSQC would correlate each proton to its directly attached carbon atom, confirming assignments made in the 1D spectra. Although specific 2D NMR studies on this exact molecule are not prominent in the provided literature, their application is a standard procedure in the structural elucidation of novel amino acids.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

ESI-MS and MS/MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like amino acids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, the predicted monoisotopic mass is 201.0192708 Da. nih.gov Tandem mass spectrometry (MS/MS) on these parent ions would induce fragmentation, providing structural information. For instance, a common fragmentation pathway for amino acids is the loss of the carboxylic acid group (as CO₂ and H₂O). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum, confirming the presence of a chlorine atom. The metabolic fate of related halogenated compounds, such as 3-chloro-4-fluoroaniline, has been successfully investigated using HPLC-MS/MS, demonstrating the utility of this technique in identifying and structuring related molecules in complex mixtures. researchgate.net

FAB-MS: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that can be used to analyze non-volatile compounds like amino acids, though it has largely been superseded by ESI-MS.

GC-MS: While less common for free amino acids due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for derivatized forms. For the related metabolite, 3-chloro-4-hydroxyphenylacetic acid, GC-MS analysis after derivatization has been reported. nih.gov The electron ionization (EI) mass spectrum shows a prominent peak for the molecular ion and characteristic fragment ions, including a base peak at m/z 141, corresponding to the loss of the carboxyl group, and a notable peak at m/z 186. nih.gov

Interactive Table: Predicted and Experimental Mass Spectrometry Data for this compound and a Related Compound

| Compound | Technique | Ion/Fragment | m/z (Da) | Source |

| This compound | Predicted | Monoisotopic Mass | 201.0192708 | PubChem nih.gov |

| This compound | Predicted (DarkChem Lite) | [M-H]⁻ | 140.2058747 (CCS) | DrugBank drugbank.com |

| This compound | Predicted (DeepCCS 1.0) | [M-H]⁻ | 141.51353 (CCS) | DrugBank drugbank.com |

| This compound | Predicted (DarkChem Lite) | [M+H]⁺ | 141.1552747 (CCS) | DrugBank drugbank.com |

| 3-chloro-4-hydroxyphenylacetic acid | GC-MS (Experimental) | Molecular Ion | 186 | PubChem nih.gov |

| 3-chloro-4-hydroxyphenylacetic acid | GC-MS (Experimental) | [M - COOH]⁺ | 141 | PubChem nih.gov |

| CCS denotes Collision Cross Section values in Ų. |

X-ray Crystallography of this compound-Containing Macrocycles

CHPAA has been co-crystallized with various amines to form salts, and their crystal structures have been determined. nih.gov These studies reveal how the 3-chloro-4-hydroxyphenyl moiety engages in intermolecular interactions. Key interactions observed include:

Hydrogen Bonding: The phenolic hydroxyl group and the carboxylic acid group are primary sites for strong hydrogen bonds. In the salt structures, proton transfer occurs from the carboxylic acid of CHPAA to the amine, forming a carboxylate anion which then acts as a hydrogen bond acceptor. nih.gov The hydroxyl group also participates in O-H···O hydrogen bonds. nih.gov

Halogen Bonding: The chlorine atom at the meta-position can participate in halogen bonding, a non-covalent interaction that can influence crystal packing. nih.gov

Packing: In the crystal lattice of these salts, molecules often pack into extended columns or sheets stabilized by a network of hydrogen bonds. nih.gov

Biological Activity and Molecular Mechanisms Within Natural Products

Contribution of 3-Chloro-4-Hydroxyphenylglycine to the Antimicrobial Efficacy of Natural Products

The incorporation of Chp into peptide antibiotics is a key determinant of their antimicrobial power. This specialized amino acid participates in forming the rigid architecture necessary for potent biological activity.

A primary mechanism through which Chp-containing natural products exert their effect is by disrupting the synthesis of the bacterial cell wall. pnas.org The bacterial cell wall is essential for maintaining cell integrity, and its inhibition leads to cell death. pnas.org

A notable example is the lipoglycodepsipeptide antibiotic ramoplanin (B549286). pnas.orgfau.edu In ramoplanin, the this compound residue at position 17 (Chp17) is critically involved in the molecule's structure. pnas.orgfau.edu It forms a lactone bridge with a β-hydroxyasparagine residue at position 2, creating a 49-membered macrocyclic ring that is essential for its antibiotic function. pnas.orgfau.edu

Ramoplanin functions by targeting and sequestering Lipid II, a fundamental building block of the bacterial cell wall. pnas.orgnih.govnih.gov Lipid II is the substrate for transglycosylase and transpeptidase enzymes, which are responsible for polymerizing and cross-linking peptidoglycan strands. pnas.orgnih.gov By binding to Lipid II, ramoplanin prevents its utilization by these enzymes, thereby halting the construction of the cell wall. pnas.orgfau.edu This leads to a mechanically weak cell wall, ultimately causing the bacterium to die from osmotic lysis. pnas.org This mode of action, while targeting Lipid II, is distinct from that of other antibiotics like vancomycin (B549263), which recognize different parts of the Lipid II molecule. pnas.org This difference likely accounts for ramoplanin's effectiveness against vancomycin-resistant bacteria. pnas.orgmdpi.com

Table 1: this compound in Natural Product Antibiotics

| Natural Product | Class | Role of this compound | Primary Mechanism of Action |

|---|---|---|---|

| Ramoplanin | Lipoglycodepsipeptide | Forms an essential lactone bridge to create the active macrocyclic structure. pnas.orgfau.edu | Sequesters Lipid II, inhibiting peptidoglycan synthesis. pnas.orgfau.edunih.gov |

| Chloroeremomycin (B1668801) | Glycopeptide | A key structural component of the heptapeptide (B1575542) aglycone backbone. nih.govnih.gov | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of Lipid II. nih.gov |

The this compound residue is not merely a structural anchor; its chemical properties also influence how the antibiotic recognizes and binds to its molecular target. The chlorination of the hydroxyphenylglycine residue is a key modification during the biosynthesis of compounds like ramoplanin. fau.edu This halogenation alters the electronic and steric characteristics of the amino acid, which in turn can enhance the binding affinity and specificity of the entire antibiotic molecule for its target, Lipid II. pnas.orgfau.edu

In the case of ramoplanin, the antibiotic forms a dimer that creates a specific interface for docking with Lipid II at the bacterial membrane. pnas.orgnih.govmdpi.com The rigid conformation, stabilized by the Chp-containing macrocycle, is crucial for presenting the correct binding face to Lipid II. pnas.org Similarly, in glycopeptide antibiotics like chloroeremomycin and its derivative oritavancin (B1663774), the presence of chlorinated phenyl moieties contributes to the molecule's ability to bind tightly to Lipid II precursors, including those from vancomycin-resistant strains. nih.gov Studies on oritavancin have shown that such modifications can compensate for the loss of a critical hydrogen bond in resistant bacteria, thereby restoring or enhancing binding affinity. nih.gov

Mechanisms of Bacterial Resistance to this compound-Containing Antibiotics

Despite the potency of these antibiotics, bacteria have evolved sophisticated defense mechanisms to counteract their effects.

A prominent resistance strategy in Gram-positive bacteria involves specialized detoxification modules. asm.orgnih.gov These systems are typically composed of a two-component system (TCS) and an ATP-binding cassette (ABC) transporter. asm.orgasm.orgnih.gov The TCS functions as a sensor, detecting the presence of the antibiotic at the cell surface. asm.orgnih.gov

Upon detection, the sensor histidine kinase of the TCS activates a corresponding response regulator through phosphorylation. asm.org This activated regulator then binds to DNA and induces the expression of the genes encoding the ABC transporter. asm.orgnih.gov The ABC transporter, a membrane-embedded protein complex, then functions as an efflux pump, actively expelling the antibiotic from the cell and preventing it from reaching its intracellular or membrane-associated target. asm.orgresearchgate.net In Bacillus subtilis, several such modules have been identified, including the BceRS-AB and PsdRS-AB systems, which respond to various peptide antibiotics that target the cell envelope, including those that bind Lipid II. asm.orgnih.gov The tight genetic and functional linkage of the TCS and ABC transporter suggests they have co-evolved to form efficient, self-sufficient detoxification units. asm.org

Table 2: Bacterial Detoxification Systems Against Peptide Antibiotics

| System Component | Type | Function in Resistance | Reference |

|---|---|---|---|

| Two-Component System (TCS) | Signal Transduction | Senses the presence of the antibiotic and activates the expression of the transporter. | asm.orgnih.govnih.gov |

| ABC Transporter | Efflux Pump | Actively transports the antibiotic out of the bacterial cell, away from its target site. | asm.orgasm.orgresearchgate.net |

Bacteria can acquire resistance through evolutionary processes when subjected to antibiotic pressure. nih.gov Laboratory studies have shown that exposing bacterial populations to sub-lethal concentrations of antibiotics can lead to the selection of mutants with significantly increased resistance over a relatively small number of generations. nih.gov

General mechanisms that can lead to resistance include modifications to the antibiotic's target, enzymatic inactivation of the drug, or alterations in cell permeability that limit the drug's entry. nih.govnih.gov For example, resistance can arise from mutations that decrease the number of porin channels in the outer membrane of Gram-negative bacteria, reducing the uptake of antibiotics. nih.gov While specific evolutionary studies on resistance to this compound-containing antibiotics are not extensively detailed in the provided context, the principles remain the same. However, it is noteworthy that as of 2009, no clinical or laboratory-generated resistance to ramoplanin A2 had been reported, indicating that the evolution of resistance to this particular Chp-containing antibiotic may be more complex or possess a higher genetic barrier than for other drugs. pnas.org

Exploration of this compound Derivatives for Receptor Interaction Studies

The crucial role of this compound in the activity of potent antibiotics makes it and its synthetic derivatives valuable tools for research. nih.gov By synthesizing derivatives of this amino acid and incorporating them into peptide backbones, researchers can systematically probe the interactions between the antibiotic and its receptor, such as the Lipid II binding pocket.

This approach allows for detailed structure-activity relationship (SAR) studies. For instance, modifying the position or nature of the halogen on the phenyl ring could reveal its specific contribution to binding affinity and specificity. While direct studies focusing solely on derivatives of free this compound are not detailed, the synthesis of related halogenated molecules for biological evaluation is a well-established practice in medicinal chemistry. nih.gov Understanding the biosynthetic pathway that produces L-p-hydroxyphenylglycine and the subsequent chlorination step provides a foundation for creating novel antibiotic variants with potentially improved properties, such as enhanced potency or the ability to overcome existing resistance mechanisms. fau.edunih.gov

Investigation of Related Phenylglycines as Metabotropic Glutamate (B1630785) Receptor Ligands (e.g., CHPG isomer)

A significant body of research exists for the isomeric compound (RS)-2-chloro-5-hydroxyphenylglycine (CHPG). Initially identified as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), CHPG has been a valuable pharmacological tool for elucidating the physiological roles of this receptor subtype. nih.govbris.ac.uk Studies have shown that CHPG can potentiate N-methyl-D-aspartate (NMDA)-induced depolarizations in hippocampal slices, highlighting its role in modulating excitatory neurotransmission. nih.gov

More recent investigations, however, have revealed a more complex pharmacological profile for CHPG. Some studies now indicate that CHPG can also act as an agonist at mGluR1 with similar efficacy and potency to its effects on mGluR5. nih.gov This suggests that the selectivity of CHPG may not be as absolute as once thought and that it may function as a broader group I mGluR agonist. nih.gov These findings underscore the subtle but significant impact of isomerism on the biological activity of phenylglycine derivatives.

Other related phenylglycine derivatives have also been extensively studied as mGluR ligands. For instance, (S)-4-carboxyphenylglycine (4CPG) and (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG) have been characterized as competitive antagonists at group I mGluRs. nih.gov The neuroprotective potential of various mGluR ligands has also been a key area of investigation, with antagonists of group I mGluRs and agonists of group II and III mGluRs showing promise in preclinical models of neurological disorders. nih.gov

Ligand-Receptor Binding and Functional Characterization

The functional characterization of phenylglycine derivatives like CHPG has been conducted using various in vitro and in vivo models. In heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells or superior cervical ganglion (SCG) neurons expressing specific mGluR subtypes, the potency and efficacy of these ligands are determined. nih.govnih.gov

For CHPG, functional assays have demonstrated its ability to activate G-protein signaling cascades downstream of mGluR5 and mGluR1. This is often measured by monitoring changes in intracellular calcium levels or the modulation of ion channel activity. nih.gov For example, CHPG has been shown to strongly activate mGluR5b expressed in SCG neurons with an apparent half-maximal effective concentration (EC₅₀) of approximately 60 μM. nih.gov Furthermore, studies have shown that CHPG can induce modulation of M-type potassium currents through mGluR1. nih.gov

In vivo studies have explored the neuroprotective effects of CHPG in models of traumatic brain injury. Administration of CHPG has been shown to reduce neuronal apoptosis and lesion volume, with these effects being linked to the activation of the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. nih.gov

The following table summarizes the functional data for the related compound (RS)-2-chloro-5-hydroxyphenylglycine (CHPG):

| Compound | Receptor Subtype | Assay System | Agonist/Antagonist Activity | Potency (EC₅₀/IC₅₀) | Efficacy | Reference |

| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR5b | SCG neurons | Agonist | ~60 μM | Full agonist | nih.gov |

| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR1a/b | SCG neurons | Agonist | Similar to mGluR5 | Full agonist | nih.gov |

| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR5a | CHO cells | Agonist | - | Activates receptor | nih.gov |

| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR1 | CHO cells | No activity | - | - | nih.gov |

Advanced Methodologies and Computational Approaches in 3 Chloro 4 Hydroxyphenylglycine Research

Application of Advanced Analytical Techniques for Trace Analysis and Purity Assessment

The rigorous quality control of 3-Chloro-4-hydroxyphenylglycine is paramount, particularly for its application in research and potential pharmaceutical development. Advanced analytical techniques are indispensable for trace analysis and the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) stands as a cornerstone for the quantitative analysis of organic molecules like this compound. aps.org This powerful combination allows for the separation of the compound from impurities and its detection with extremely high sensitivity. aps.org For trace analysis, LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity, enabling the quantification of minute amounts of the compound in complex matrices. nih.govnih.gov The general elution problem, where compounds may not be sufficiently retained or may co-elute, can often be resolved by employing gradient elution or by selecting a different stationary phase to improve separation.

Given that this compound is a chiral compound, the separation of its enantiomers is of critical importance, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is a primary method for achieving this separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. nih.gov Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in resolving the enantiomers of a wide array of chiral compounds. nih.gov Another approach for enantiomeric separation is enantioselective liquid-liquid extraction, which has been successfully applied to the related compound, 3-chloro-phenylglycine, using a chiral extractant. drugbank.com

The purity of this compound can be further ascertained through a combination of chromatographic and spectroscopic methods. The following table summarizes key analytical techniques and their specific applications in the analysis of this compound and its analogs.

| Analytical Technique | Application | Key Advantages |

| HPLC-UV | Quantitation and purity assessment | Robust, widely available, good for routine analysis |

| LC-MS | Trace analysis, impurity profiling, molecular weight confirmation | High sensitivity and selectivity, provides structural information |

| Chiral HPLC | Enantiomeric separation and purity determination | Resolves enantiomers, crucial for stereospecific analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | High resolution, though may require derivatization |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Provides detailed structural information |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Confirms the presence of key chemical bonds |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools in the study of this compound, offering insights that are often difficult to obtain through experimental methods alone. These approaches facilitate the understanding of reaction mechanisms, conformational preferences, and the prediction of biological activities of its derivatives.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be instrumental in elucidating the mechanisms of its synthesis and degradation. For instance, DFT has been used to analyze the adsorption of the related molecule, phenylglycine, on a copper surface, revealing that the interaction is dominated by covalent bonds. aps.org

While specific DFT studies on the reaction mechanisms of this compound are not widely published, research on similar molecules provides a framework for its application. For example, DFT calculations using the B3LYP functional have been successfully employed to unravel the complex catalytic reaction mechanism of 4-hydroxyphenylpyruvate dioxygenase. nih.gov Such studies can model transition states and reaction intermediates, providing a detailed energetic landscape of a chemical reaction. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes for this compound and its analogs. A study on the synthesis of phenylglycine derivatives highlights the importance of understanding the reaction pathways for creating potent and selective compounds. nih.gov

The biological activity of a molecule is intimately linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By simulating the interactions between the atoms of the molecule and its environment (such as a solvent or a biological receptor), MD can provide a detailed picture of the conformational landscape of this compound.

MD simulations can reveal the preferred conformations of the molecule in solution, the dynamics of its functional groups, and how it might interact with a biological target. nih.gov For example, conformational analysis of peptides using MD simulations helps in understanding their intrinsic dynamics and how they might bind to receptors. nih.gov Although specific MD studies on this compound are limited, the principles have been applied to a vast range of biomolecules, including other amino acids and their derivatives. nih.gov Such simulations can identify key intramolecular hydrogen bonds and other non-covalent interactions that stabilize particular conformations, which is crucial for understanding its structure-activity relationship.

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, play a vital role in the rational design of new derivatives of this compound with enhanced biological activities. nih.govmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net

The process typically involves calculating a set of molecular descriptors for a series of known derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. frontiersin.org These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

While specific QSAR studies on this compound derivatives are not extensively documented, the methodology has been successfully applied to design derivatives of the parent compound, 4-hydroxyphenylglycine, as agonists for specific receptors. nih.gov Furthermore, in silico screening and molecular docking can be used to predict the binding affinity of designed derivatives to a target protein, helping to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.comsciencescholar.usresearchgate.net This computational pre-screening significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated in the laboratory.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Chloro-4-Hydroxyphenylglycine in laboratory settings?

- Methodological Answer : Use impermeable gloves (nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood with proper ventilation, and avoid inhalation of dust or vapors. Store in a cool, dry area away from incompatible substances (e.g., strong oxidizers). Waste must be segregated and disposed of via certified hazardous waste services to minimize environmental contamination .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Optimize chlorination of 4-Hydroxyphenylglycine using electrophilic aromatic substitution under controlled pH (e.g., acetic acid buffer). Monitor reaction progress via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Purify via recrystallization (ethanol/water mixture) and validate purity using melting point analysis and NMR (DMSO-d₆, δ 7.2–6.8 ppm for aromatic protons) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C3, hydroxyl at C4).

- FTIR : Detect functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C–Cl at 550–600 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–H]⁻.

Cross-validate with elemental analysis (C, H, N, Cl) .

Q. How should environmental contamination risks be mitigated during experiments?

- Methodological Answer : Implement closed-system reactions to prevent aerosol release. Use liquid-binding absorbents (e.g., diatomaceous earth) for spills. Collaborate with waste management firms to ensure compliance with local regulations for chlorinated organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer : Employ multi-dimensional NMR (e.g., HSQC, HMBC) to distinguish overlapping signals in complex mixtures. For ambiguous mass spectrometry peaks, use high-resolution MS (HRMS) with isotopic pattern analysis. Cross-reference with computational simulations (DFT for NMR chemical shifts or IR vibrations) .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE):

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).

- Response Surface Methodology (RSM) to identify optimal parameters.

Monitor intermediates via inline FTIR or Raman spectroscopy for real-time adjustments .

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine group activates the phenyl ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions. Compare reaction rates with non-chlorinated analogs (e.g., 4-Hydroxyphenylglycine) under Suzuki-Miyaura conditions. Use Hammett constants (σₚ = +0.23 for Cl) to predict regioselectivity .

Q. What methodologies are effective for studying the compound’s biodegradation in environmental matrices?

- Methodological Answer : Conduct microcosm studies with soil/water samples spiked with this compound. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydroxylated or dechlorinated products). Use ¹⁴C-labeled analogs to track mineralization rates and assess microbial consortia via 16S rRNA sequencing .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against relevant enzymes (e.g., glycine transporters or peptidases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。